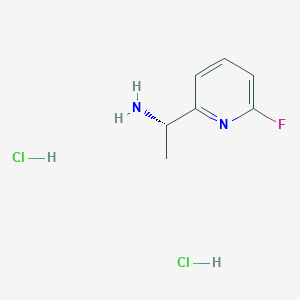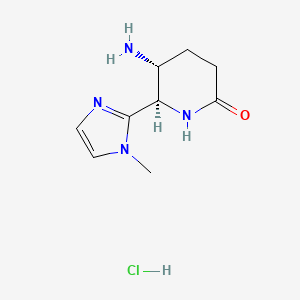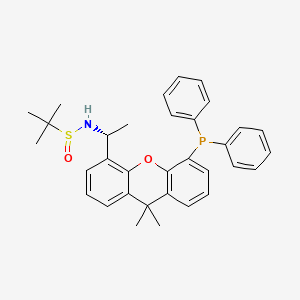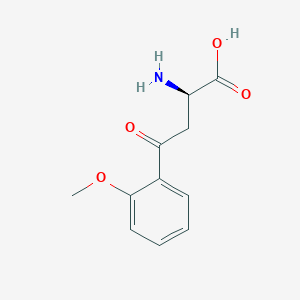
Olean-12-en-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olean-12-en-3beta-ol, also known as β-amyrin, is a naturally occurring triterpenoid compound. It is commonly found in various plants, including those in the Oleaceae family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-3beta-ol typically involves the cyclization of squalene, a natural precursor. The process can be catalyzed by enzymes such as oxidosqualene cyclase. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the triterpenoid structure.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from plant sources or via biotechnological methods. The extraction process involves the use of solvents like ethanol or petroleum ether to isolate the compound from plant material. Biotechnological methods may involve the use of genetically engineered microorganisms to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Olean-12-en-3beta-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 3-position to a carbonyl group, forming oleanolic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups to create various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for acetylation reactions.
Major Products
Oleanolic acid: Formed through oxidation.
Acetylated derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Olean-12-en-3beta-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Olean-12-en-3beta-ol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. The compound also targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in the inflammatory process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oleanolic acid
- Ursolic acid
- Betulinic acid
Comparison
Olean-12-en-3beta-ol is unique due to its specific hydroxyl group at the 3-position, which allows for diverse chemical modifications. Compared to oleanolic acid and ursolic acid, it has distinct biological activities and therapeutic potential. Betulinic acid, another similar compound, shares some structural similarities but differs in its specific functional groups and biological effects.
Propriétés
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHUTJDVKUMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871766 |
Source


|
| Record name | Olean-12-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
559-70-6 |
Source


|
| Record name | .beta.-Amyrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)







![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)



![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
